1,5-Anhydro-D-glucitol

Vue d'ensemble

Description

1,5-Anhydrosorbitol: est un monosaccharide à six carbones structurellement similaire au glucoseCe composé est principalement dérivé des aliments, est bien absorbé dans l'intestin et est distribué à tous les organes et tissus . C'est un marqueur validé du contrôle glycémique à court terme et il est utilisé pour surveiller les niveaux de glucose chez les patients diabétiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le 1,5-anhydrosorbitol peut être synthétisé par déshydratation acide du sorbitol. La réaction implique généralement l'utilisation de l'acide sulfurique (H₂SO₄) comme catalyseur. La réaction de déshydratation produit un mélange d'éthers cycliques à cinq et six chaînons, le 1,5-anhydrosorbitol étant l'un des principaux produits .

Méthodes de production industrielle: Dans les milieux industriels, la production de 1,5-anhydrosorbitol implique la déshydratation contrôlée du sorbitol à l'aide de catalyseurs acides. Les conditions de réaction sont soigneusement contrôlées afin d'optimiser le rendement en 1,5-anhydrosorbitol tout en minimisant la formation de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions: Le 1,5-anhydrosorbitol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants:

Oxydation: Le 1,5-anhydrosorbitol peut être oxydé à l'aide de réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.

Réduction: La réduction du 1,5-anhydrosorbitol peut être réalisée à l'aide de dihydrogène (H₂) en présence d'un catalyseur au palladium (Pd).

Substitution: Des réactions de substitution peuvent se produire avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.

Principaux produits:

Oxydation: L'oxydation du 1,5-anhydrosorbitol peut conduire à la formation de divers acides carboxyliques.

Réduction: La réduction donne généralement du sorbitol.

Substitution: Les réactions de substitution peuvent produire des dérivés halogénés du 1,5-anhydrosorbitol.

4. Applications de la recherche scientifique

Le 1,5-anhydrosorbitol a une large gamme d'applications dans la recherche scientifique:

Biologie: Il sert de marqueur du contrôle glycémique à court terme chez les patients diabétiques.

Industrie: Il est utilisé dans la production de tensioactifs et d'émulsifiants.

5. Mécanisme d'action

Le 1,5-anhydrosorbitol est absorbé par l'intestin et réabsorbé par les tubules rénaux pour former un pool métabolique stable. Il entre en compétition avec le glucose pour la réabsorption dans les tubules rénaux. Lorsque les niveaux de glucose sanguin sont élevés, la réabsorption du 1,5-anhydrosorbitol est inhibée, ce qui entraîne une augmentation de son excrétion et une diminution des niveaux sériques . Ce mécanisme en fait un marqueur fiable pour surveiller le contrôle glycémique à court terme.

Applications De Recherche Scientifique

Clinical Applications

-

Marker for Glycemic Control

- 1,5-AG serves as an effective indicator of short-term glycemic status. Its levels decrease in response to hyperglycemia due to increased glycosuria, allowing it to reflect recent blood glucose fluctuations. Studies have shown that lower plasma levels of 1,5-AG correlate with poor glycemic control in diabetic patients .

-

Diabetic Peripheral Neuropathy (DPN)

- Research indicates that low plasma levels of 1,5-AG are associated with impaired peripheral nerve function and diabetic peripheral neuropathy in patients with type 2 diabetes. A study involving 574 patients revealed that lower 1,5-AG levels were linked to increased odds of DPN, with a suggested cutoff value for indicating DPN at ≤30.8 μmol/L .

- Cardiovascular Disease Risk Assessment

- Differential Diagnosis in Diabetes

Table: Summary of Key Studies on this compound

Case Study: Monitoring Glycemic Control

In a clinical setting involving type 2 diabetes patients, the application of 1,5-AG monitoring was evaluated alongside HbA1c measurements. The results indicated that incorporating 1,5-AG provided additional insights into short-term glycemic control which could lead to improved patient management strategies.

Case Study: Diabetic Peripheral Neuropathy

A cohort study highlighted the relationship between low plasma levels of 1,5-AG and the severity of peripheral neuropathy symptoms in diabetic patients. This finding suggests that monitoring 1,5-AG could be beneficial for early detection and management of neuropathic complications.

Mécanisme D'action

1,5-Anhydrosorbitol is absorbed by the intestine and reabsorbed through renal tubules to form a stable metabolic pool. It competes with glucose for reabsorption in the renal tubules. When blood glucose levels are elevated, the reabsorption of 1,5-anhydrosorbitol is inhibited, leading to its increased excretion and decreased serum levels . This mechanism makes it a reliable marker for monitoring short-term glycemic control.

Comparaison Avec Des Composés Similaires

Composés similaires:

Sorbitol: Un alcool de sucre dérivé du glucose, utilisé comme édulcorant et humectant.

1,4-Anhydrosorbitol: Un autre produit de déshydratation du sorbitol, utilisé dans la production de tensioactifs.

Isosorbide: Un dérivé du sorbitol utilisé dans les produits pharmaceutiques et comme plastifiant.

Unicité: Le 1,5-anhydrosorbitol est unique dans sa capacité à servir de marqueur du contrôle glycémique à court terme, ce qui le rend précieux dans la prise en charge du diabète. Sa similitude structurelle avec le glucose lui permet de rivaliser avec le glucose pour la réabsorption dans les tubules rénaux, fournissant ainsi une mesure fiable des niveaux de glucose sur une courte période .

Activité Biologique

1,5-Anhydro-D-glucitol (1,5-AG) is a naturally occurring sugar alcohol that has garnered attention for its biological activities, particularly in the context of diabetes and cardiovascular health. This article explores the compound's biological activity, including its metabolic pathways, physiological effects, and potential clinical applications.

Overview of this compound

1,5-AG is a monosaccharide that is structurally similar to glucose. It is produced in the body from dietary sources and through metabolic pathways involving glycogen. The compound serves as a biomarker for short-term glycemic control due to its rapid decrease in serum levels during episodes of hyperglycemia. This characteristic makes it an important tool for monitoring glucose fluctuations in diabetic patients.

-

Metabolic Pathways :

- 1,5-AG is synthesized from glucose through an intermediate known as 1,5-anhydro-D-fructose (1,5-AF). Studies have shown that 1,5-AF can be converted to 1,5-AG in various cell types, including hepatocytes and erythroleukemia cells .

- In vivo studies indicate that upon administration of 1,5-AF, there is a notable increase in 1,5-AG levels in both porcine and human subjects. The maximum concentration of 1,5-AG occurs approximately 2 hours post-administration .

-

Physiological Effects :

- Glycemic Control : Research indicates that 1,5-AG plays a role in inhibiting disaccharidases such as sucrase and maltase, which reduces glucose absorption in the intestines. This inhibition leads to lower blood glucose levels when ingested alongside glucose .

- Insulin Secretion : In vitro studies have demonstrated that 1,5-AG can enhance insulin secretion from pancreatic cells in a dose-dependent manner. However, this effect may not translate to significant changes in vivo .

Biomarker for Diabetes Management

-

Glycemic Control Indicator :

- The serum level of 1,5-AG serves as a sensitive marker for short-term glycemic excursions. It has been shown to correlate well with postprandial hyperglycemia and can complement HbA1c measurements for better glycemic control assessment .

- A study involving Type 2 diabetes mellitus (T2DM) patients found that lower serum concentrations of 1,5-AG were associated with poorer glycemic control and higher HbA1c levels .

-

Cardiovascular Health :

- Emerging evidence suggests that 1,5-AG levels are inversely related to cardiovascular disease (CVD) risk factors. Patients with coronary artery disease (CAD) exhibited significantly lower levels of 1,5-AG compared to those without CAD .

- A predictive value analysis indicated that low serum levels of 1,5-AG could serve as an early warning sign for cardiovascular events in high-risk populations .

Case Study: Impact on Inflammation

In a study involving db/db mice and RAW264.7 cells exposed to lipopolysaccharides (LPS), pretreatment with 1,5-AG resulted in reduced inflammatory cytokine release (TNF-α and IL-6). This protective effect was attributed to the inhibition of the Akt/NF-kB signaling pathway .

Case Study: Glycemic Control in Clinical Settings

A cohort study analyzed the relationship between serum 1,5-AG levels and glycemic control among T2DM patients. Results indicated that patients with lower levels of 1,5-AG had significantly higher HbA1c percentages and were more likely to experience hyperglycemic events . The cut-off value for diagnosing hyperglycemia based on serum 1,5-AG was determined to be approximately 11.55 mg/L with a sensitivity of 75.3% .

Propriétés

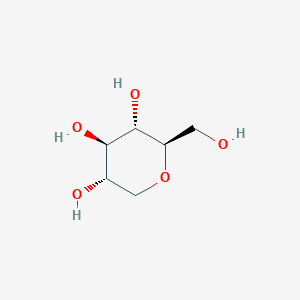

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893389, DTXSID60893379 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-58-5, 40026-07-1 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-ANHYDRO-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.